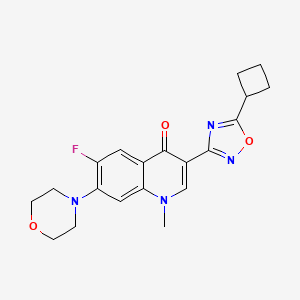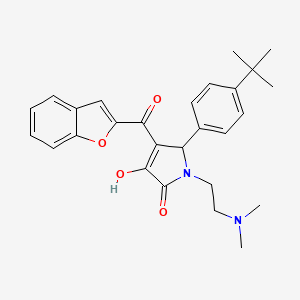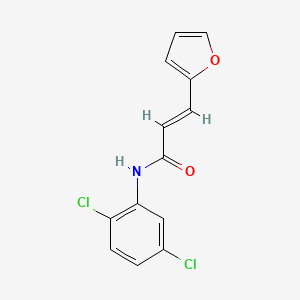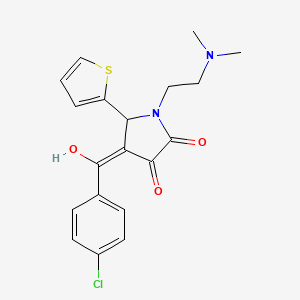
Cyclobutyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through reactions of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors .Molecular Structure Analysis
The compound contains a cyclobutyl group, a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), a pyrrolidine ring (a five-membered ring containing four carbon atoms and a nitrogen atom), and a methanone group (a carbonyl group attached to a methyl group).Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Structural Analysis
Catalytic Synthesis and Functionalization
Research on catalytic methods for fulvene synthesis highlights the versatility of pyrrolidine derivatives in the condensation of carbonyl compounds, offering a pathway for generating diverse chemical structures with potential applications in materials science and pharmaceuticals. This method underscores the compound's role in facilitating the synthesis of complex molecules (Coşkun & Erden, 2011).
Gold-Catalyzed Cycloisomerizations
The compound has been utilized in the context of gold-catalyzed cycloisomerizations, demonstrating its potential to form carbonyl compounds bearing a 2,3-methanopyrrolidine subunit. This research opens avenues for the development of novel cyclobutanones and highlights the compound's utility in organic synthesis (Couty, Meyer, & Cossy, 2009).
Stereospecific Synthesis of Pyrrolidines
Investigations into 1,3-dipolar cycloadditions to sugar-derived enones demonstrate the compound's application in achieving enantiomerically pure pyrrolidines. This research contributes to the synthesis of pyrrolidines with varied configurations, providing insights into the compound's role in stereocontrolled organic synthesis (Oliveira Udry et al., 2014).
Crystal and Molecular Structure Analysis
Structural analyses of related compounds have been conducted to understand the molecular and crystal structure, offering a foundation for further synthetic and pharmacological exploration. These studies provide valuable information on the electronic and spatial configuration of molecules closely related to Cyclobutyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, facilitating the design of compounds with desired biological activities (Lakshminarayana et al., 2009).
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which are known for their significant biological activities, through an enantioselective organocatalytic approach, showcases the potential application of related pyrrolidine derivatives in medicinal chemistry. This method emphasizes the compound's role in facilitating the synthesis of biologically interesting products with high enantiopurity and structural diversity (Chen et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Cyclobutyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone are currently unknown. This compound is a derivative of pyrrolidine , which is a versatile scaffold used in the development of many biologically active compounds . .
Mode of Action
Pyrrolidine derivatives are known to interact with multiple receptors , suggesting that this compound may also interact with various targets to exert its effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it is plausible that this compound could influence multiple pathways
Pharmacokinetics
It is known that the pyrrolidine ring is a common feature in many drug molecules, suggesting that this compound may have favorable pharmacokinetic properties
Result of Action
A pyrrolidin-1-yl derivative has been reported to exhibit strong antiproliferative activities against cancer cell lines , suggesting that this compound may have similar effects. More research is needed to confirm these findings and to understand the specific molecular and cellular effects of this compound.
Eigenschaften
IUPAC Name |
cyclobutyl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(10-3-1-4-10)14-7-6-11(9-14)12-5-2-8-16-12/h2,5,8,10-11H,1,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQBQEYVNQZBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2713225.png)


![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)

![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)
![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)